molecular formula C7H16ClNO2 B1448199 2-Ethyl-2-(methylamino)butanoic acid hydrochloride CAS No. 610786-85-1

2-Ethyl-2-(methylamino)butanoic acid hydrochloride

Cat. No. B1448199
CAS RN: 610786-85-1
M. Wt: 181.66 g/mol
InChI Key: ANKDAONUCRYWJT-UHFFFAOYSA-N
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Description

2-Ethyl-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 610786-85-1 . It has a molecular weight of 181.66 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 246-247°C . It is a salt .

Scientific Research Applications

Synthesis and Chemical Properties

  • Study on Synthesis: A study detailed the synthesis of 4-(methylamino)butanoic acid, focusing on the use of N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide. The research optimized conditions for synthesizing 4-(methylamino) butanoic acid salts and its derivatives, which is relevant to the broader study of 2-Ethyl-2-(methylamino)butanoic acid hydrochloride (Peng, 2010).

Application in Synthesizing Other Compounds

  • Synthesis of Heterocycles

    Reactivity of chloroacetylated β-enamino compounds, including the synthesis of various heterocycles, was explored in a study. Such research indirectly supports the utility of this compound in the synthesis of complex organic compounds (Braibante et al., 2002).

  • Thiazolecarboxylic Acid Derivatives

    Another study focused on synthesizing N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, showing the versatility of similar compounds in creating complex molecular structures (Dovlatyan et al., 2004).

Biochemical Applications

  • Anti-Gastric Cancer Activity: Research on the synthesis of a new heterocyclic compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, using a starting material related to this compound, showed potential anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).

Industrial and Material Science Applications

  • Polyamide Hydrolysis: A study on the hydrolysis of polyamide, accelerated by small weak organic acids including butanoic acid, highlights the relevance of such compounds in material science and industrial applications (Hocker et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-2-(methylamino)butanoic acid hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined through further pharmacokinetic studies .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .

properties

IUPAC Name

2-ethyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-7(5-2,8-3)6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKDAONUCRYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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